4-アミノアセトアニリド-3-スルホン酸

概要

説明

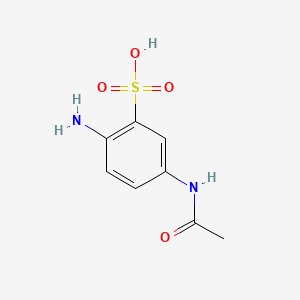

5-Acetamido-2-aminobenzenesulfonic acid is a useful research compound. Its molecular formula is C8H10N2O4S and its molecular weight is 230.24 g/mol. The purity is usually 95%.

The exact mass of the compound 5-Acetamido-2-aminobenzenesulfonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36988. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Acetamido-2-aminobenzenesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Acetamido-2-aminobenzenesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

カンフル合成

これはまた、プラスチック生産から医薬品用途まで、幅広い用途を持つ化合物であるカンフルの合成にも関与しています。 このプロセスには、4-アミノアセトアニリド-3-スルホン酸のアセチル化が伴い、カンフルを生成するためにさらに処理される中間体を生成します .

作用機序

Mode of Action

The mode of action of 4-Aminoacetanilide-3-sulfonic acid involves its ability to undergo chemical reactions and form color-producing compounds

Biochemical Pathways

It is known that this compound is used as a building block for other compounds , which suggests it may be involved in various biochemical synthesis pathways.

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially impact its bioavailability.

Result of Action

生化学分析

Biochemical Properties

5-Acetamido-2-aminobenzenesulfonic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in sulfonation reactions, where it acts as a sulfonating agent. This compound interacts with enzymes such as sulfotransferases, which catalyze the transfer of sulfonate groups to target molecules. These interactions are crucial for the regulation of various biochemical pathways, including those involved in detoxification and metabolism .

Cellular Effects

The effects of 5-Acetamido-2-aminobenzenesulfonic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress responses and inflammatory pathways. Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes, thereby impacting energy production and utilization within cells .

Molecular Mechanism

At the molecular level, 5-Acetamido-2-aminobenzenesulfonic acid exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of the biochemical reaction. For example, it has been observed to inhibit the activity of certain sulfotransferases, thereby modulating the sulfonation of target molecules. These interactions can lead to changes in gene expression, as the compound can influence transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Acetamido-2-aminobenzenesulfonic acid can vary over time. The stability and degradation of this compound are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 5-Acetamido-2-aminobenzenesulfonic acid in animal models are dose-dependent. At lower doses, it can exert beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain dosage level .

Metabolic Pathways

5-Acetamido-2-aminobenzenesulfonic acid is involved in various metabolic pathways, particularly those related to sulfonation and detoxification. It interacts with enzymes such as sulfotransferases and sulfatases, which play key roles in the metabolism of xenobiotics and endogenous compounds. These interactions can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 5-Acetamido-2-aminobenzenesulfonic acid is transported and distributed through specific transporters and binding proteins. These mechanisms ensure its proper localization and accumulation in target tissues. The compound’s distribution can affect its bioavailability and efficacy, as well as its potential for off-target effects. Understanding these transport and distribution pathways is crucial for optimizing its use in biochemical studies .

Subcellular Localization

The subcellular localization of 5-Acetamido-2-aminobenzenesulfonic acid is influenced by various factors, including targeting signals and post-translational modifications. It can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, where it exerts its biochemical effects. The localization of this compound can impact its activity and function, as it may interact with different sets of biomolecules depending on its subcellular distribution .

生物活性

5-Acetamido-2-aminobenzenesulfonic acid (also known as 4-acetamido-2-aminobenzenesulfonic acid) is an organic compound that has garnered attention for its diverse biological activities. This article explores its biochemical interactions, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C8H10N2O4S

- Molecular Weight: 218.25 g/mol

- IUPAC Name: 4-acetamido-2-aminobenzenesulfonic acid

The compound features both acetamido and amino groups attached to a benzene ring, contributing to its reactivity and biological significance.

5-Acetamido-2-aminobenzenesulfonic acid exhibits biological activity primarily through its interactions with enzymes and proteins. It can cause conformational changes in proteins, which may influence their functions. The compound's ability to form stable azo compounds makes it particularly valuable in various biochemical applications, including dye synthesis and potential therapeutic formulations .

Biological Activities

1. Antimicrobial Activity

Research indicates that 5-acetamido-2-aminobenzenesulfonic acid has demonstrated antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, which suggests potential applications in developing antimicrobial agents .

2. Cytotoxicity and Antitumor Effects

Case studies have shown that this compound may possess cytotoxic effects on certain cancer cell lines. For instance, studies involving human breast cancer cells indicated that treatment with 5-acetamido-2-aminobenzenesulfonic acid resulted in reduced cell viability, suggesting its potential as an antitumor agent .

3. Interaction with Enzymes

The compound has been noted for its ability to interact with various metabolic enzymes, influencing pathways related to inflammation and cellular metabolism. This interaction may contribute to its therapeutic effects in conditions such as inflammatory diseases .

Toxicity and Safety Profile

Toxicological assessments indicate that 5-acetamido-2-aminobenzenesulfonic acid has a relatively low toxicity profile. In acute toxicity studies on rodents, no significant adverse effects were observed at doses up to 2000 mg/kg body weight, suggesting a favorable safety margin for potential therapeutic use .

Comparative Analysis with Related Compounds

To better understand the unique properties of 5-acetamido-2-aminobenzenesulfonic acid, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 4-Aminobenzenesulfonic acid | C6H7N1O3S | Antimicrobial |

| 2-Aminobenzenesulfonic acid | C6H7N1O3S | Antioxidant |

| 5-Acetamido-2-amino benzoic acid | C9H10N2O3 | Antitumor activity |

5-Acetamido-2-aminobenzenesulfonic acid is distinguished by its dual functional groups, enhancing its reactivity compared to its analogs.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of 5-acetamido-2-aminobenzenesulfonic acid revealed significant inhibition of growth in Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL, indicating potent activity against these pathogens .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies on MCF-7 breast cancer cells demonstrated that exposure to varying concentrations of 5-acetamido-2-aminobenzenesulfonic acid led to a dose-dependent decrease in cell viability. At a concentration of 50 µg/mL, cell viability was reduced by approximately 70% after 48 hours of treatment .

特性

IUPAC Name |

5-acetamido-2-aminobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-5(11)10-6-2-3-7(9)8(4-6)15(12,13)14/h2-4H,9H2,1H3,(H,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRVJZNHPVJYOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059141 | |

| Record name | Benzenesulfonic acid, 5-(acetylamino)-2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96-78-6 | |

| Record name | 5-Acetamido-2-aminobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 5-(acetylamino)-2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminoacetanilide-3-sulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 5-(acetylamino)-2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 5-(acetylamino)-2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-acetamido-2-aminobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。